
1,1-Dimethyl-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-1H-silole is a silicon-containing heterocyclic compound, specifically a silacyclopentadiene. Siloles, including this compound, have garnered significant interest due to their unique electronic structures and photophysical properties. These compounds exhibit high electron affinities and mobilities, making them valuable in various applications, particularly in materials science and optoelectronics .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1H-silole can be synthesized through various methods. One common approach involves the reaction of dilithio-1,2,3,4-tetraphenylbutadiene with silicon tetrachloride (SiCl4) to yield chlorosiloles, which can then be further functionalized . Another method involves the reaction of silicon atoms with benzene molecules in solid neon, studied using matrix isolation infrared spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1,1-Dimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: Siloles can be oxidized to form silole oxides.
Reduction: Reduction reactions can yield silole anions.
Substitution: Substitution reactions, particularly with nucleophiles, can replace functional groups on the silole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silole anions.
Substitution: Various functionalized siloles depending on the nucleophile used.
科学研究应用
1,1-Dimethyl-1H-silole has a wide range of applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high electron mobility and unique luminescence properties.
Chemistry: Acts as a building block for synthesizing more complex organosilicon compounds.
Biotechnology: Utilized in the design of biocompatible fluorogens for cell imaging and as sensors for biomolecules.
Environmental Science: Employed in the detection of explosives and environmental pollutants due to its sensitivity to various chemical species.
作用机制
The unique properties of 1,1-Dimethyl-1H-silole are attributed to its low-lying lowest unoccupied molecular orbital (LUMO) levels, resulting from σ*–π* conjugation between the σ* orbital of the exocyclic σ-bonds on the silicon atom and the π* orbitals of the butadiene moiety . This σ*–π* conjugation stabilizes the LUMO, enhancing electron mobility and luminescence properties. The restriction of intramolecular motions (RIM) in the aggregated state promotes radiative decay, leading to aggregation-induced emission (AIE) .
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole
- 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
Uniqueness
1,1-Dimethyl-1H-silole stands out due to its relatively simple structure, which allows for effective conjugation with substituents, leading to unique photophysical properties. Its ability to exhibit aggregation-induced emission (AIE) makes it particularly valuable in the development of luminescent materials .
属性
CAS 编号 |
18135-88-1 |
|---|---|
分子式 |
C6H10Si |
分子量 |
110.23 g/mol |
IUPAC 名称 |
1,1-dimethylsilole |
InChI |
InChI=1S/C6H10Si/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
InChI 键 |
WYEULPIUHWUNPR-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


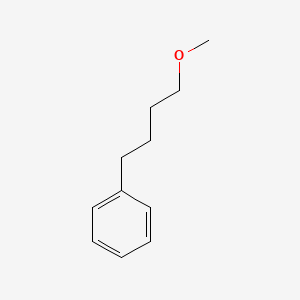
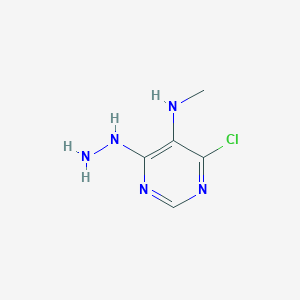
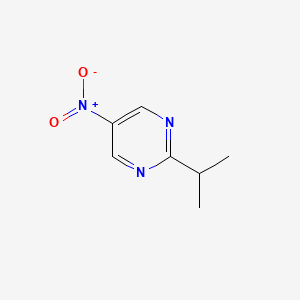

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)
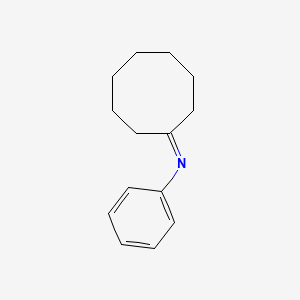
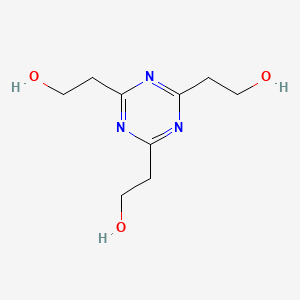

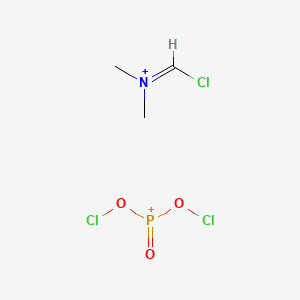

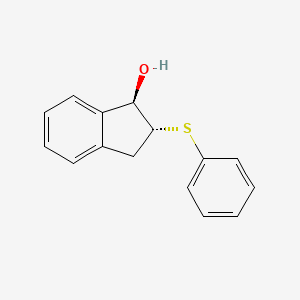

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
